![molecular formula C21H17N5O B2565803 [(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea CAS No. 1007193-58-9](/img/structure/B2565803.png)
[(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea
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Overview
Description
Synthesis Analysis
The synthesis of urea derivatives, such as the compound , can be achieved through various methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another approach involves electrochemical C-N coupling with perovskite hybrids . The specific synthesis pathway for this compound may vary depending on the desired properties and application.Chemical Reactions Analysis
The chemical reactions involving urea derivatives can be complex and varied. For instance, urea can undergo decomposition to form various by-products . Additionally, urea can react with amino acids to generate carbamoyl amino acids . The specific reactions that this compound undergoes would depend on the conditions and reactants present.Scientific Research Applications
- The compound was synthesized using a copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) with excellent yield and high regioselectivity . Its structure was fully characterized by various spectroscopic techniques, including 1D and 2D NMR, IR, and HRMS.
- Researchers have tested the antiviral activity of related N-aminoesters of 1,2,3-triazoles against the replication of the Cantagalo virus .
- Additionally, derivatives containing the pyrazole ester moiety have shown increased efficacy as inhibitors of topoisomerase II .
- Aminophosphonates, including this compound, are known for their ability to mimic transition states of amines and esters in biological processes .
- Due to their physicochemical properties, they hold potential as peptide enzyme inhibitors .
- The hydrogen acceptor and donor functions also make them chelating agents with pharmacological targets .
Synthesis and Characterization
Antiviral Activity
Pharmacological Applications
Environmental Applications
Mechanism of Action
properties
IUPAC Name |
[(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O/c22-21(27)24-23-13-18-14-26(19-8-2-1-3-9-19)25-20(18)17-11-10-15-6-4-5-7-16(15)12-17/h1-14H,(H3,22,24,27)/b23-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBGZSLPNBBUMU-QRVIBDJDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)C=NNC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)/C=N\NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea |
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